molecular formula C26H32N6O4 B2578206 5-isopropyl-7-(4-(2-morpholino-2-oxoethyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1040651-01-1

5-isopropyl-7-(4-(2-morpholino-2-oxoethyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

Cat. No.: B2578206
CAS No.: 1040651-01-1
M. Wt: 492.58
InChI Key: VZHNDPIXXTYEDI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different part of the molecule. The exact synthesis would depend on the starting materials and the specific reactions used. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The exact structure would depend on the specific arrangement and orientation of these groups in the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be quite varied, depending on the specific conditions and reagents used. The presence of several different functional groups means that the compound could potentially undergo a wide range of reactions .

Scientific Research Applications

Heterocyclic Synthesis

This compound is relevant in the field of heterocyclic synthesis. It contributes to the development of novel N-cycloalkanes, morpholine, and piperazines, among other derivatives. These compounds are synthesized using intramolecular cyclization involving various amines and enaminone compounds. This process leads to a variety of heterocyclic structures, showcasing the versatility of this compound in creating diverse molecular frameworks (Ho & Suen, 2013).

Synthesis of Novel Compounds

The compound plays a significant role in the synthesis of novel heterocyclic compounds. It is used in reactions with malonyl chloride, leading to the formation of various derivatives, including pyrano oxazines and phenyl carbomyl compounds. These reactions highlight the compound's utility in creating complex chemical structures with potential applications in various scientific fields (Al-Rawi & Mahmood, 1988).

Tautomerism Studies

Tautomerism of aza heterocycles is another area where this compound is significant. It serves as a basis for studying the spontaneous transformation products of related compounds in both crystal and solution. This is critical for understanding the stability and reactivity of such compounds in different environments (Gubaidullin et al., 2014).

Antimicrobial Evaluation

This compound is also involved in the synthesis of antimicrobial agents. By reacting with various derivatives, it contributes to the creation of new compounds with potential antimicrobial and antifungal activities. This highlights its importance in the field of pharmaceuticals and medicinal chemistry (Othman, 2013).

Application in Synthetic Fibers

In the textile industry, derivatives of this compound are used in the synthesis of arylazo dyes for application on synthetic fibers. These dyes exhibit desirable spectral and dyeing properties, making them useful for various textile applications (Rangnekar & Puro, 2007).

Properties

IUPAC Name

7-[4-(2-morpholin-4-yl-2-oxoethyl)piperazine-1-carbonyl]-2-phenyl-5-propan-2-ylpyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N6O4/c1-19(2)31-16-21(24-22(17-31)26(35)32(27-24)20-6-4-3-5-7-20)25(34)30-10-8-28(9-11-30)18-23(33)29-12-14-36-15-13-29/h3-7,16-17,19H,8-15,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZHNDPIXXTYEDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)CC(=O)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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